(2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine
Description
(2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine is an organic compound that features a thiophene ring attached to a methylamine group, which is further connected to a 2,2-dimethylpropyl group
Properties
CAS No. |
1251124-31-8 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine typically begins with commercially available 2,2-dimethylpropanal and thiophene-3-carboxaldehyde.
Reductive Amination: A common method involves the reductive amination of thiophene-3-carboxaldehyde with 2,2-dimethylpropanal in the presence of an amine source such as ammonia or a primary amine. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures (20-40°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Bromine in chloroform at 0°C to room temperature.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biology and Medicine
Drug Development: (2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors.
Biological Probes: The compound can be used as a fluorescent probe in biological assays to study cellular processes.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in pests.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which (2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of neurotransmitter receptors or enzymes. The thiophene ring can interact with aromatic residues in the active site of proteins, while the amine group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-ylmethylamine: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
2,2-dimethylpropylamine: Lacks the thiophene ring, which reduces its ability to participate in aromatic substitution reactions.
Uniqueness
(2,2-dimethylpropyl)[(thiophen-3-yl)methyl]amine is unique due to the combination of the bulky 2,2-dimethylpropyl group and the aromatic thiophene ring. This structure provides a balance of steric hindrance and electronic properties, making it versatile for various applications in synthetic chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
